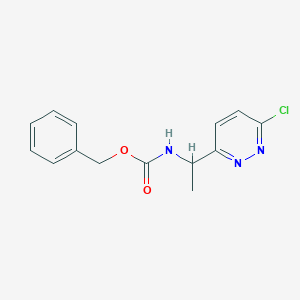
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, is a compound of interest in organic chemistry due to its unique structure and potential applications. The N-CBZ (benzyloxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridazine.
Aminoethylation: The 6-chloropyridazine undergoes aminoethylation to introduce the 1-aminoethyl group. This can be achieved through nucleophilic substitution reactions.
Protection with N-CBZ: The amino group is then protected using the N-CBZ group. This step involves the reaction of the amino group with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the N-CBZ protecting group, revealing the free amine.
Substitution: The chloro group on the pyridazine ring can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used to remove the N-CBZ group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected, depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The N-CBZ group serves to protect the amino group during synthesis, ensuring that the compound remains stable and reactive only under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Aminoethyl)-6-chloropyridazine: The unprotected version of the compound.
3-(1-Aminoethyl)-6-bromopyridazine: A similar compound with a bromine atom instead of chlorine.
3-(1-Aminoethyl)-6-fluoropyridazine: A fluorinated analog.
Uniqueness
The N-CBZ protected version of 3-(1-Aminoethyl)-6-chloropyridazine is unique due to the presence of the benzyloxycarbonyl protecting group. This group provides stability during synthesis and can be selectively removed under mild conditions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H14ClN3O2 |
|---|---|
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
benzyl N-[1-(6-chloropyridazin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H14ClN3O2/c1-10(12-7-8-13(15)18-17-12)16-14(19)20-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,19) |
InChI-Schlüssel |
CNPYEQCURFURAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)

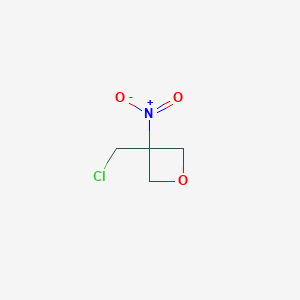
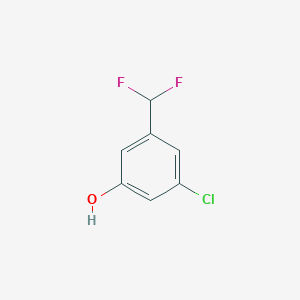

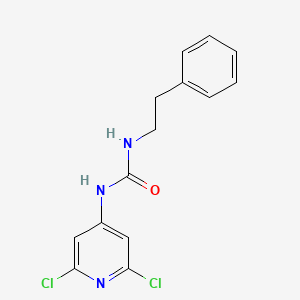
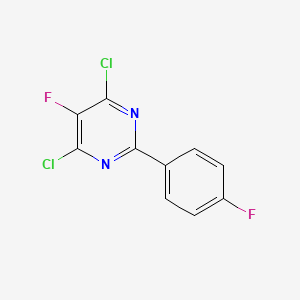
![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)


![3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B15089553.png)
![3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B15089560.png)

